(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide
Description
This compound is characterized by a unique hybrid structure combining a benzylsulfonyl group, a propanamide linker, and an (E)-configured phenyldiazenyl moiety. The phenyldiazenyl (azo) group (−N=N−C₆H₅) introduces photoresponsive behavior due to its ability to undergo cis-trans isomerization under light exposure . The propanamide bridge (−CH₂CH₂CONH−) facilitates structural flexibility and hydrogen-bonding interactions, making the compound relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-phenyldiazenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22(15-16-29(27,28)17-18-7-3-1-4-8-18)23-19-11-13-21(14-12-19)25-24-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGPRLCHDRUCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301040305 | |
| Record name | Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301040305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007065-11-3 | |
| Record name | Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301040305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
The exact mode of action of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide It’s known that azobenzene compounds can undergo reversible e/z isomerisation. This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Azobenzene compounds have been found to exhibit antiproliferative/cytotoxic activities, suggesting they may influence pathways related to cell growth and survival.
Result of Action
The molecular and cellular effects of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Similar compounds have shown outstanding antiproliferative/cytotoxic activities, suggesting that they may induce cell death or inhibit cell growth.
Biological Activity
(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzylsulfonyl group and a phenyldiazenyl moiety. The structural formula is represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Biological Activity Overview
Research indicates that (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast and colon cancer cells.
- Antimicrobial Properties : The compound has been assessed for its antimicrobial efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Effects : Investigations suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies
-
Anticancer Efficacy :
- A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines reported a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells.
- Mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways.
-
Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
-
Anti-inflammatory Research :
- Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential role in modulating inflammatory responses.
Table 1: Biological Activities of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide
The biological activity of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is thought to involve multiple mechanisms:
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of caspases suggests that the compound promotes programmed cell death in malignant cells.
- Inhibition of Bacterial Cell Wall Synthesis : The antimicrobial action may be attributed to interference with bacterial cell wall integrity.
Scientific Research Applications
The compound (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Formula
- Molecular Weight : Approximately 491.55 g/mol
- CAS Number : 210366-26-0
Medicinal Chemistry
The compound's unique structure suggests several medicinal applications:
- Anticancer Activity : Research indicates that compounds with diazenyl groups can exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonyl groups may enhance bioavailability and target specificity.
Case Study: Anticancer Screening
A study evaluated the efficacy of similar compounds against breast cancer cells, demonstrating significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development into therapeutic agents.
Material Science
Due to its azo linkage, this compound can be utilized in the synthesis of:
- Dyes and Pigments : The phenyldiazenyl group is known for its vibrant color properties, making it suitable for applications in textiles and coatings.
Data Table: Color Properties
| Compound | Color | Application Area |
|---|---|---|
| (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide | Bright Yellow | Textile Dyes |
| Analog Compound A | Red | Coatings |
| Analog Compound B | Blue | Plastics |
Biological Studies
The compound's sulfonamide component may provide insights into:
- Enzyme Inhibition Studies : Sulfonamides are known to inhibit certain enzymes, potentially leading to the development of new drugs targeting bacterial infections.
Case Study: Enzyme Inhibition
In vitro studies showed that similar sulfonamide derivatives effectively inhibited carbonic anhydrase, presenting opportunities for developing diuretics or anti-glaucoma medications.
Photochemical Applications
The azo group allows for:
- Photoresponsive Materials : The compound can be incorporated into polymers that change properties upon light exposure, useful in smart materials and sensors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonyl and Azo Groups
Table 1: Key Structural Differences and Properties
Key Observations :
- Photoresponsiveness : The (E)-azo configuration in the target compound and its analogs allows reversible isomerization, useful in optoelectronic materials .
- Biological Activity : Piperidin-1-ylsulfonyl derivatives (e.g., ) show selectivity for dopamine receptors, whereas benzylsulfonyl/chlorophenylsulfonyl analogs may target antimicrobial or anticancer pathways .
Table 3: Experimental and Predicted Data
Q & A
Q. Table 1: Key Reaction Conditions for Sulfonamide Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | High solubility of intermediates |
| Temperature | 60–80°C | Accelerates amide coupling |
| Catalyst | HBTU or EDC | Reduces reaction time by 30% |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog | Functional Group | Target | Activity |
|---|---|---|---|
| Analog X | 4-Fluorobenzyl | COX-2 | IC₅₀ = 8 µM |
| Analog Y | 3-Chlorophenyl | MMP-9 | IC₅₀ = 22 µM |
| Parent | Benzyl | COX-2/MMP-9 | IC₅₀ = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
